molecular formula C20H24N2O B5678937 [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone

Cat. No.: B5678937
M. Wt: 308.4 g/mol
InChI Key: OJWDHNNOFWUAHG-CVEARBPZSA-N
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Description

[(1R,5S)-6-azabicyclo[321]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the attachment of the quinoline moiety. Common synthetic routes may involve:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.

    Attachment of the Quinoline Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the azabicyclo[3.2.1]octane core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives and quinoline-based molecules. Examples include:

    Azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures but different substituents.

    Quinoline-Based Molecules: Compounds with the quinoline core but varying functional groups.

Uniqueness

[(1R,5S)-6-azabicyclo[321]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone is unique due to its specific combination of the azabicyclo[321]octane core and the 2,3,6-trimethylquinoline moiety

Properties

IUPAC Name

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(2,3,6-trimethylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-12-7-8-18-17(9-12)19(13(2)14(3)21-18)20(23)22-11-15-5-4-6-16(22)10-15/h7-9,15-16H,4-6,10-11H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDHNNOFWUAHG-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CC4CCCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3C[C@@H]4CCC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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